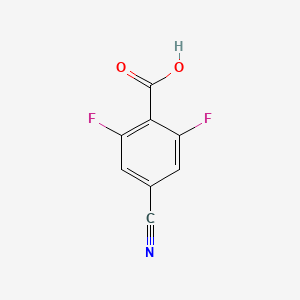

4-Cyano-2,6-difluorobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Cyano-2,6-difluorobenzoic acid involves a reaction sequence starting from 3,5-difluoro-4-formylbenzonitrile . The sequence includes the addition of an aqueous solution of potassium dihydrogen phosphate and sodium chlorite in dimethylsulfoxide .Molecular Structure Analysis

The molecular structure of 4-Cyano-2,6-difluorobenzoic acid consists of eight carbon atoms, three hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

4-Cyano-2,6-difluorobenzoic acid is a solid substance at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

4-Cyano-2,6-difluorobenzoic acid serves as a key intermediate in organic synthesis, offering a pathway to various chemically and biologically significant compounds. Its reactivity and structural versatility enable the preparation of complex molecular architectures. For instance, the regioflexible substitution of 1,3-difluorobenzene showcases the conversion of inexpensive starting materials into valuable benzoic acids, including 2,6-difluorobenzoic acid, through modern organometallic methods. This demonstrates the compound's role in facilitating diverse chemical transformations and the synthesis of structurally unique derivatives (Schlosser & Heiss, 2003).

Aggregation-Induced Emission (AIE) Properties

The study of luminogenic materials with aggregation-induced emission (AIE) properties highlights the application of 4-cyano-2,6-difluorobenzoic acid derivatives in optics, electronics, and biological sciences. The synthesis of novel indolo[3,2-b]carbazole derivatives exhibiting superior AIEE properties underlines the significance of the cyano group in enhancing emission in aggregates and facilitating J-type aggregation, which is crucial for AIE and AIEE characteristics. This finding opens new avenues for the development of advanced materials with potential applications in sensory and imaging technologies (Jia et al., 2013).

Catalysis and Green Chemistry

4-Cyano-2,6-difluorobenzoic acid is also pivotal in catalysis and green chemistry. The development of environmentally benign routes for synthesizing heterocyclic compounds showcases the application of 4-cyano-2,6-difluorobenzoic acid derivatives as catalysts. Such methodologies emphasize the use of readily available catalysts, shorter reaction times, and the simplicity of reactions, contributing to more sustainable and efficient chemical processes (Maleki & Ashrafi, 2014).

Luminescence and Material Science

The construction of lanthanide ternary complexes based on 2,4-difluorobenzoic acid highlights the application of 4-cyano-2,6-difluorobenzoic acid in material science, particularly in the development of luminescent materials. Such complexes exhibit unique structural features and luminescence properties, making them suitable for applications in sensing, imaging, and optoelectronics. The exploration of their thermoanalysis and luminescence properties further underscores the potential of 4-cyano-2,6-difluorobenzoic acid derivatives in the design of advanced functional materials (Du, Ren, & Zhang, 2020).

Safety And Hazards

The safety information for 4-Cyano-2,6-difluorobenzoic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

4-Cyano-2,6-difluorobenzoic acid is a versatile compound that has seen an increasing amount of scientific research in recent years. It is a valuable intermediate for the synthesis of medicines, including antibacterials . Future research may focus on exploring its potential applications in the synthesis of biologically active compounds and functional materials .

Propiedades

IUPAC Name |

4-cyano-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDLXGDIYHMIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659326 | |

| Record name | 4-Cyano-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2,6-difluorobenzoic acid | |

CAS RN |

181073-82-5 | |

| Record name | 4-Cyano-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Biphenyl-4-ylethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B574484.png)

![N-[(R)-1-Formylbutyl]carbamic acid tert-butyl ester](/img/structure/B574490.png)